7-Methoxy-alpha-(4-nitrophenyl)-2-benzofuranmethanol
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Overview
Description
7-Methoxy-alpha-(4-nitrophenyl)-2-benzofuranmethanol is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-alpha-(4-nitrophenyl)-2-benzofuranmethanol typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of 4-Nitrophenyl Group: The 4-nitrophenyl group can be attached through electrophilic aromatic substitution reactions.
Formation of Methanol Group: The methanol group can be introduced through reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran core or the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acids can be used for substitution reactions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 7-Methoxy-alpha-(4-nitrophenyl)-2-benzofuranmethanol would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2-benzofuranmethanol: Lacks the nitrophenyl group, which may result in different biological activities.
4-Nitrophenyl-2-benzofuranmethanol: Lacks the methoxy group, which may affect its chemical reactivity and biological properties.
7-Methoxy-alpha-(4-aminophenyl)-2-benzofuranmethanol: The nitro group is reduced to an amine, potentially altering its biological activity.
Uniqueness
7-Methoxy-alpha-(4-nitrophenyl)-2-benzofuranmethanol is unique due to the presence of both the methoxy and nitrophenyl groups, which may confer specific chemical reactivity and biological activity that are not observed in similar compounds.
Properties
CAS No. |
117238-84-3 |
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Molecular Formula |
C16H13NO5 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-(4-nitrophenyl)methanol |
InChI |
InChI=1S/C16H13NO5/c1-21-13-4-2-3-11-9-14(22-16(11)13)15(18)10-5-7-12(8-6-10)17(19)20/h2-9,15,18H,1H3 |
InChI Key |
QOSOLPHYDKDOFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(C3=CC=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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